molecular formula C21H20N4O5S2 B2999230 3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1169984-79-5

3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2999230
CAS No.: 1169984-79-5
M. Wt: 472.53
InChI Key: BVTBKINBACVNQO-UHFFFAOYSA-N
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Description

3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C21H20N4O5S2 and its molecular weight is 472.53. The purity is usually 95%.
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Properties

IUPAC Name

3-[2-[4-(6-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S2/c1-32(28,29)14-6-7-15-18(12-14)31-20(22-15)24-10-8-23(9-11-24)19(26)13-25-16-4-2-3-5-17(16)30-21(25)27/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTBKINBACVNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s suggested that similar benzothiazole derivatives may have a membrane perturbing as well as intracellular mode of action. This suggests that the compound could interact with the cell membrane, altering its permeability, and also interact with intracellular targets, possibly affecting various cellular processes.

Result of Action

Similar benzothiazole derivatives have demonstrated moderate to high activity against various human cancer cell lines. This suggests that the compound could have a significant impact on cellular processes, potentially leading to cell death in cancer cells.

Biological Activity

The compound 3-(2-(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the benzo[d]thiazole and benzo[d]oxazole moieties. The general synthetic pathway includes:

  • Formation of the thiazole ring : Starting from appropriate precursors, the thiazole structure is formed through cyclization reactions.
  • Piperazine linkage : The piperazine moiety is introduced to enhance biological activity, particularly in targeting specific receptors or enzymes.
  • Final modifications : The introduction of methylsulfonyl and oxoethyl groups occurs in the final stages to optimize activity and solubility.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including:

Cell Line IC50 (µM) Activity
MDA-MB-2310.24Human breast adenocarcinoma
NCI-H2260.31Human lung cancer
HT-290.92Human colorectal adenocarcinoma

The compound's structure suggests it may interact with cellular pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Antimicrobial Properties

Compounds containing thiazole and oxazole rings have been reported to possess antimicrobial activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes. In vitro studies have demonstrated that these compounds can be effective against a range of pathogens, including bacteria and fungi .

Anti-inflammatory Effects

There is emerging evidence that benzothiazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways. This is particularly relevant in conditions such as arthritis and other inflammatory diseases where these compounds may inhibit pro-inflammatory cytokines .

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.
  • Receptor Interaction : Binding to cellular receptors can modulate signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : The ability to intercalate with DNA may lead to inhibition of replication and transcription processes in rapidly dividing cells.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on Anticancer Activity : A derivative with structural similarities demonstrated significant cytotoxicity against DU-145 (prostate cancer) with an IC50 value of 8 µM, indicating potential for further development as an anticancer agent .
  • Antimicrobial Evaluation : A series of benzothiazole derivatives were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) below 10 µg/mL for several compounds.

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction yields be optimized?

The compound is synthesized via a multi-step procedure involving piperazine coupling, sulfonylation, and oxazolone formation. A representative method includes:

  • General Procedure D (as described in ): Reacting precursors (e.g., benzo[d]thiazole derivatives) with piperazine linkers under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Yields (~51–53%) can be improved by optimizing stoichiometry, reaction time (12–24 hours), and temperature (80–100°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures purity .

Q. Which spectroscopic methods are critical for structural validation?

  • 1H/13C NMR : Confirm piperazine proton environments (δ 2.5–3.5 ppm for CH2 groups) and aromatic protons from benzothiazole/oxazolone moieties (δ 7.0–8.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]+ for analogous compounds: 548.2012 vs. observed 548.2009) .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (e.g., C: 62.5%, H: 5.2%, N: 12.7%) .

Q. How is purity assessed during synthesis?

Purity is determined via:

  • HPLC (≥95% purity with C18 columns).
  • Melting Point Consistency (sharp, reproducible ranges).
  • Spectral Homogeneity (absence of extraneous NMR/IR peaks) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Substituent Variation : Modify the methylsulfonyl group (e.g., replace with halogen or alkyl groups) to assess impact on bioactivity ().
  • Bivalent Ligand Design : Link benzoxazolone and benzothiazolone moieties via piperazine spacers (as in ) to evaluate dual-target engagement.
  • Docking Studies : Use software (e.g., AutoDock) to predict binding to targets like kinases or GPCRs, guided by similar compounds in .

Q. What strategies resolve contradictory cytotoxicity data across cell lines?

  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify IC50 variability (e.g., MCF-7 vs. HEPG-2 in ).
  • Mechanistic Profiling : Compare apoptosis markers (e.g., caspase-3) and cell cycle arrest (flow cytometry) to clarify mode of action .
  • Statistical Validation : Use ANOVA/Tukey tests to confirm significance of discrepancies (p < 0.05) .

Q. How can computational methods predict metabolic stability or toxicity?

  • ADMET Prediction : Tools like SwissADME assess permeability (LogP), CYP450 interactions, and hepatotoxicity.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., sulfonation, glucuronidation) using Schrödinger’s BioLuminate .

Q. What in vitro assays validate target engagement for this compound?

  • Kinase Inhibition Assays : Use TR-FRET or ADP-Glo™ kits for enzymatic activity (e.g., EGFR, AKT).
  • Receptor Binding : Radioligand displacement assays (e.g., 3H-labeled antagonists for GPCRs).
  • Cytotoxicity Profiling : SRB assays () on cancer/normal cell lines (e.g., WI-38 fibroblasts) to assess selectivity .

Q. How are reaction intermediates characterized to troubleshoot synthesis bottlenecks?

  • Real-Time Monitoring : LC-MS tracks intermediates (e.g., piperazine-thiazole adducts).
  • Isolation of Key Intermediates : Purify via preparative TLC and analyze via FTIR (e.g., carbonyl stretches at 1650–1750 cm⁻¹) .

Q. What methods optimize solubility for in vivo studies?

  • Co-solvent Systems : Use DMSO/PEG-400 (20:80) for aqueous compatibility.
  • Prodrug Design : Introduce phosphate esters or glycosides to enhance hydrophilicity .

Q. How can molecular docking guide analog design for improved potency?

  • Binding Pose Analysis : Compare docking poses (e.g., 9c in ) to identify critical hydrogen bonds or π-π interactions.
  • Scaffold Hopping : Replace oxazolone with triazole () or benzimidazole () while retaining key pharmacophores .

Methodological Notes

  • Contradiction Management : Cross-validate cytotoxicity data using orthogonal assays (e.g., MTT vs. SRB) to rule out assay-specific artifacts .
  • Theoretical Frameworks : Link SAR studies to kinase inhibition hypotheses () or redox-modulating mechanisms ().
  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to mitigate batch-to-batch variability .

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